molecular formula C16H21N3O3 B4174687 N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide

N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide

Cat. No. B4174687
M. Wt: 303.36 g/mol
InChI Key: NITZIJJZVDUQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its unique properties and mechanisms of action. TFMPP has been found to have potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.

Mechanism of Action

The exact mechanism of action of N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is not yet fully understood. However, it is believed to act on the serotonin system in the brain, specifically the 5-HT1A and 5-HT2A receptors. N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to increase the release of serotonin in the brain, leading to its anxiogenic and hallucinogenic effects. Additionally, N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to have an inhibitory effect on the reuptake of dopamine, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been found to increase the release of cortisol, a stress hormone, and to decrease the levels of prolactin, a hormone involved in lactation and reproduction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in lab experiments is its unique mechanism of action. N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to have anxiogenic and hallucinogenic effects, making it useful in studying the serotonin system in the brain. Additionally, N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to have potential therapeutic applications in various fields of medicine, making it a valuable tool for drug discovery and development.
However, there are also limitations to using N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in lab experiments. One of the main limitations is its potential for abuse. N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been classified as a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use. Additionally, N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to have several side effects, including nausea, vomiting, and headache.

Future Directions

There are several future directions for the study of N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide. One potential direction is the development of new analogs with improved therapeutic properties and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide and its potential use in the treatment of various medical conditions. Finally, the potential for abuse of N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide and other piperazine derivatives should be further studied to develop effective strategies for prevention and treatment of addiction.

Scientific Research Applications

N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anxiogenic and hallucinogenic effects, making it useful in the treatment of anxiety disorders and depression. N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been found to have anticancer properties, and it has been used in preclinical studies as a potential chemotherapeutic agent. Additionally, N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-(oxolane-2-carbonyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-15(14-7-4-12-22-14)18-8-10-19(11-9-18)16(21)17-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITZIJJZVDUQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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